molecular formula C9H14O4 B1354584 Dimethyl cyclopentane-1,1-dicarboxylate CAS No. 74090-15-6

Dimethyl cyclopentane-1,1-dicarboxylate

Cat. No. B1354584
CAS RN: 74090-15-6
M. Wt: 186.2 g/mol
InChI Key: UJWFABKKWDZKCN-UHFFFAOYSA-N
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Description

Dimethyl cyclopentane-1,1-dicarboxylate is a chemical compound with the molecular formula C9H14O4 . It is a derivative of cyclopentane, which is a cyclic hydrocarbon . The compound contains two ester functional groups attached to the cyclopentane ring .


Molecular Structure Analysis

The molecular structure of Dimethyl cyclopentane-1,1-dicarboxylate consists of a cyclopentane ring with two ester functional groups attached . The InChI code for this compound is InChI=1S/C9H14O4/c1-12-8(10)6-3-4-7(5-6)9(11)13-2/h6-7H,3-5H2,1-2H3 .


Physical And Chemical Properties Analysis

Dimethyl cyclopentane-1,1-dicarboxylate has a molecular weight of 186.20 g/mol . It has 4 rotatable bonds and a topological polar surface area of 52.6 Ų . The compound has 0 hydrogen bond donors and 4 hydrogen bond acceptors .

Safety And Hazards

The safety information for Dimethyl cyclopentane-1,1-dicarboxylate indicates that it has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H227, H315, H319, and H335 .

properties

IUPAC Name

dimethyl cyclopentane-1,1-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O4/c1-12-7(10)9(8(11)13-2)5-3-4-6-9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJWFABKKWDZKCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80504273
Record name Dimethyl cyclopentane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl cyclopentane-1,1-dicarboxylate

CAS RN

74090-15-6
Record name Dimethyl cyclopentane-1,1-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80504273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of malonic acid dimethyl ester (5.28 g, 40 mmol) in DMF (100 ml), 1,4-dibromo-butane (5.26 ml, 44 mmol), K2CO3 (13.8 g, 100 mmol), 1-butyl-3-methylimidazolium tetrafluoroborate (0.904 g, 4.0 mmol) are added at room temperature. The mixture is stirred at room temperature for 15 hours. To the mixture, water is added and the solution is extracted with AcOEt. The organic layer is washed with H2O and brine, dried over MgSO4, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to give cyclopentane-1,1-dicarboxylic acid dimethyl ester (6.13 g, 82%); TLC (hexane/AcOEt, 5:1) Rf 0.48, 1H NMR (400 MHz, chloroform-d) δ ppm 1.67-1.71 (m, 4H), 2.17-2.21 (m, 4H), 3.72 (s, 6H).
Quantity
5.28 g
Type
reactant
Reaction Step One
Quantity
5.26 mL
Type
reactant
Reaction Step One
Name
Quantity
13.8 g
Type
reactant
Reaction Step One
Quantity
0.904 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of methyl cyclopentanecarboxylic acid (7.1 g, 38.16 mmol) in THF (14 mL) was added dropwise to a solution of lithium diisopropylamine (6.62 g, 61.2 mmol) in THF (55 mL) at −78° C. After stirring for 1 h at the same temperature, a solution of methylchloroformate (5.78 g, 61.2 mmol) in THF (14 mL) was added slowly and the mixture was allowed to warm to room temperature. After 18 h the reaction mixture was quenched with saturated aqueous NH4Cl solution (100 mL). THF was removed in vacuo and the aqueous residue was extracted with dichloromethane (100 mL×3). The combined organic layers were dried (MgSO4). After removal of the solvent under reduced pressure, purification by flash column chromatography using an eluting system of hexane/EtOAc (95:5) yielded the title compound as a clear colorless liquid (7.1 g, 93%). MH+187.
Quantity
7.1 g
Type
reactant
Reaction Step One
Quantity
6.62 g
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
solvent
Reaction Step One
Name
Quantity
55 mL
Type
solvent
Reaction Step One
Quantity
5.78 g
Type
reactant
Reaction Step Two
Name
Quantity
14 mL
Type
solvent
Reaction Step Two
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
LS Hegedus, RE Williams, MA McGuire… - Journal of the …, 1980 - ACS Publications
Stabilized carbanions (pXa= 10-17) react with olefin-palladium (II) complexes to result in alkylation of the olefin predominantly at the 2 position after a reductive or/¡-elimination isolation …
Number of citations: 142 pubs.acs.org
N Kaur, M Devi, P Grewal, N Ahlawat… - Journal of the Iranian …, 2022 - Springer
In recent years, the area of heterocycles with the employment of transition metal catalyst has attracted a huge attention. Greater levels of molecular complexity and better functional …
Number of citations: 2 link.springer.com

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